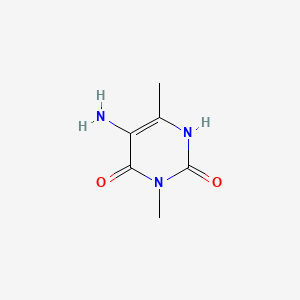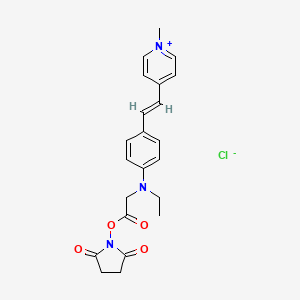![molecular formula C24H20N2O6 B582684 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) CAS No. 147299-71-6](/img/structure/B582684.png)
1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage and pyrrole-2,5-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) typically involves the reaction of butane-1,4-diol with 4-nitrophenol to form the intermediate 1,4-bis(4-nitrophenoxy)butane. This intermediate is then reduced to 1,4-bis(4-aminophenoxy)butane, which undergoes cyclization with maleic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinones, while reduction can produce pyrrolidine derivatives
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Methylenedi-4,1-phenylene]di(1H-pyrrole-2,5-dione): Similar structure but with a methylene linkage instead of butane-1,4-diyl.
1,1’-[Propane-2,2-diylbis(4,1-phenyleneoxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione): Contains a propane-2,2-diyl linkage.
1,1’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione): Features a longer decane-1,10-diyl linkage
Uniqueness
The uniqueness of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) lies in its specific butane-1,4-diyl linkage, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]butoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-21-11-12-22(28)25(21)17-3-7-19(8-4-17)31-15-1-2-16-32-20-9-5-18(6-10-20)26-23(29)13-14-24(26)30/h3-14H,1-2,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFWOKVOEMYDGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721665 |
Source


|
| Record name | 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147299-71-6 |
Source


|
| Record name | 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
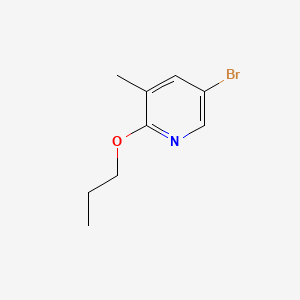
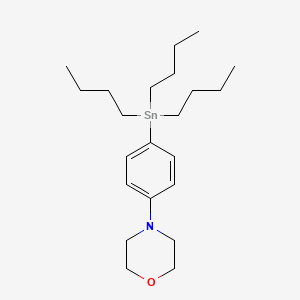
![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)
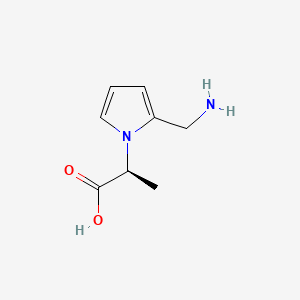
![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)
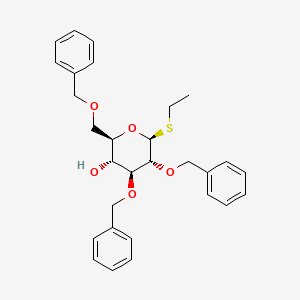
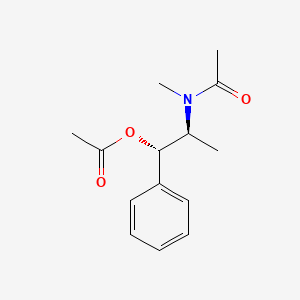
![1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther](/img/structure/B582615.png)
![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)
